2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide
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Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide is a useful research compound. Its molecular formula is C17H16FN3O3 and its molecular weight is 329.331. The purity is usually 95%.
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Biological Activity
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide is an oxazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure with two oxazole rings, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
The molecular formula of the compound is C16H19N7O2, with a molecular weight of approximately 341.375 g/mol. Its structural characteristics include:
- Oxazole Rings : Two oxazole rings contribute to its reactivity and interaction with biological targets.
- Functional Groups : Presence of an acetamide group enhances its solubility and potential bioactivity.
While the exact mechanism of action for this compound is not fully elucidated, its structural features suggest several possible interactions with biological targets:
- Enzyme Inhibition : The presence of oxazole rings may allow for interaction with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, derivatives have shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer activity. It has been noted that related oxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Study 1: Antibacterial Efficacy
A study focusing on the antibacterial activity of oxazole derivatives found that compounds structurally similar to the target compound demonstrated significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated strong antibacterial properties, particularly against Gram-positive bacteria .
Study 2: Anticancer Activity
In vitro studies on related oxazole compounds revealed that they could effectively inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function .
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Oxazole core | Antibacterial |
Compound B | Oxazole + aromatic ring | Anticancer |
Compound C | Oxazole + amide | Antiproliferative |
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c1-10-15(11(2)23-20-10)8-17(22)19-9-14-7-16(24-21-14)12-3-5-13(18)6-4-12/h3-7H,8-9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIVQRQHCOCYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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